

Comparative Guide to Certified Reference Standards of 2,5-Dimethoxyphenylacetonitrile

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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of certified reference materials (CRMs) for **2,5-Dimethoxyphenylacetonitrile**, a key intermediate in the synthesis of various psychoactive compounds and other biologically active molecules. The purity and characterization of this reference standard are critical for ensuring the accuracy and reliability of research and development activities. This document outlines the key quality attributes to consider when selecting a CRM and provides a framework for comparing products from different suppliers.

Comparison of Certified Reference Material Specifications

The selection of a suitable certified reference material depends on its intended use. For quantitative applications, a high-purity standard with a well-defined uncertainty is essential. For qualitative identification, a well-characterized material with comprehensive spectroscopic data is required. The following table summarizes the key specifications to compare between different suppliers of **2,5-Dimethoxyphenylacetonitrile** certified reference materials. Data in this table are illustrative and should be replaced with information from the supplier's Certificate of Analysis (CoA).

Specification	Supplier A	Supplier B	Supplier C
Product Number	[Insert Product No.]	[Insert Product No.]	[Insert Product No.]
CAS Number	18086-24-3	18086-24-3	18086-24-3
Molecular Formula	C ₁₀ H ₁₁ NO ₂	C ₁₀ H ₁₁ NO ₂	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol	177.20 g/mol	177.20 g/mol
Certified Purity (as mass fraction)	≥ 99.5%	≥ 99.0%	≥ 98.0%
Uncertainty	± 0.2%	± 0.5%	Not specified
Method of Purity Determination	qNMR, HPLC-UV	HPLC-UV, GC-FID	GC-MS
Identified Impurities	< 0.1% Impurity X, < 0.05% Impurity Y	< 0.5% Total Impurities	Not specified
Accreditation	ISO 17034, ISO/IEC 17025	ISO 9001	None
Format	Neat Solid	Solution in Acetonitrile (1 mg/mL)	Neat Solid
Storage Conditions	2-8°C	-20°C	Room Temperature
Certificate of Analysis	Comprehensive CoA with traceability statement	Basic CoA	Available upon request

Experimental Protocols for Quality Assessment

The following are detailed methodologies for key experiments that can be used to verify the quality and identity of a **2,5-Dimethoxyphenylacetonitrile** reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of **2,5-Dimethoxyphenylacetonitrile** and for the identification and quantification of organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector Wavelength: 280 nm.
- Column Temperature: 30°C.
- Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a known concentration (e.g., 1 mg/mL).

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to confirm the identity of the compound by comparing its mass spectrum with a reference spectrum.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, ramp to 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Sample Preparation: Prepare a dilute solution of the reference material in a suitable solvent like ethyl acetate.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for confirming the chemical structure of **2,5-Dimethoxyphenylacetonitrile**.

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, methoxy protons, and methylene protons.
- ^{13}C NMR: Acquire a standard carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
- Expected Absorptions: Look for characteristic peaks corresponding to the aromatic C-H stretching, $\text{C}\equiv\text{N}$ (nitrile) stretching, and C-O (ether) stretching vibrations.

Visualizing the Selection and Verification Workflow

The following diagrams illustrate the logical workflow for selecting a certified reference material and the experimental workflow for its verification.

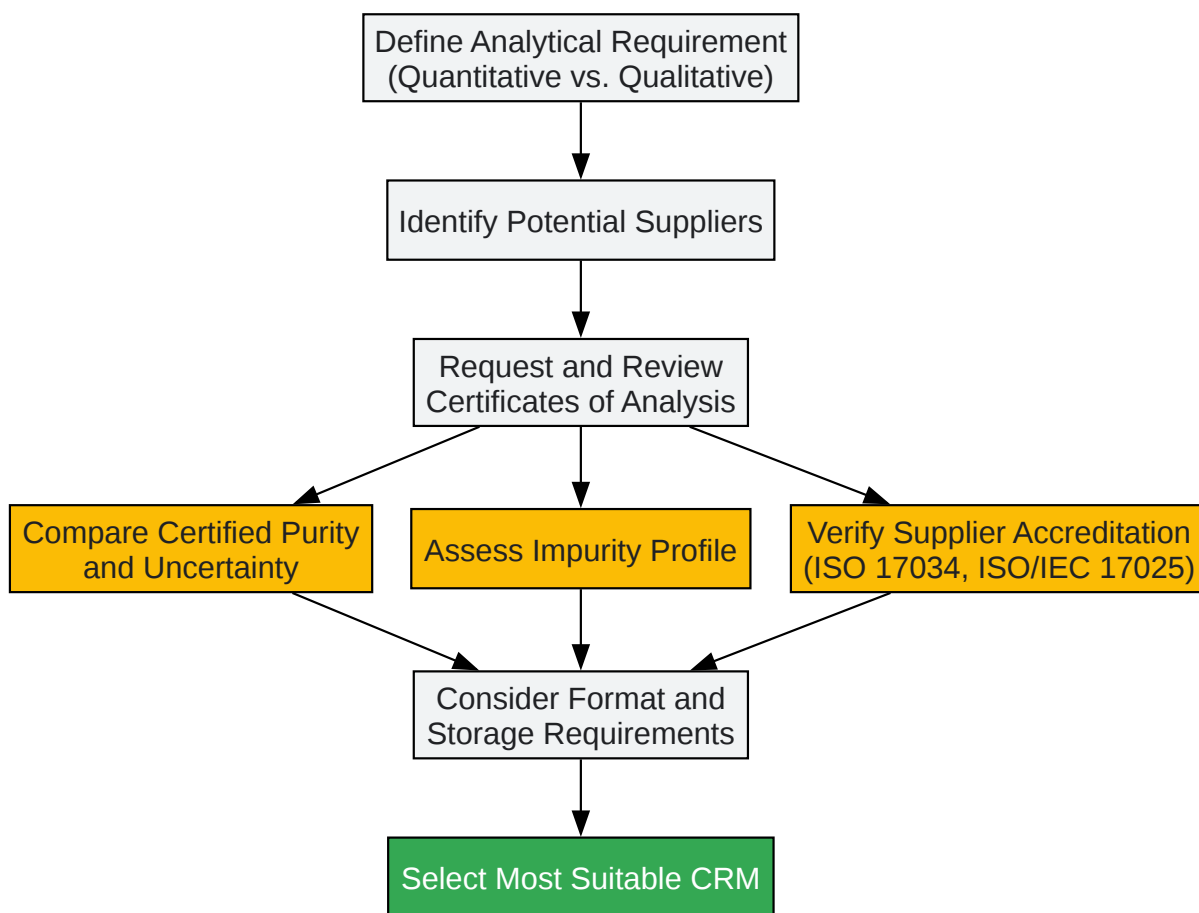


Figure 1: Certified Reference Material Selection Workflow

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Caption: Workflow for selecting a suitable CRM.

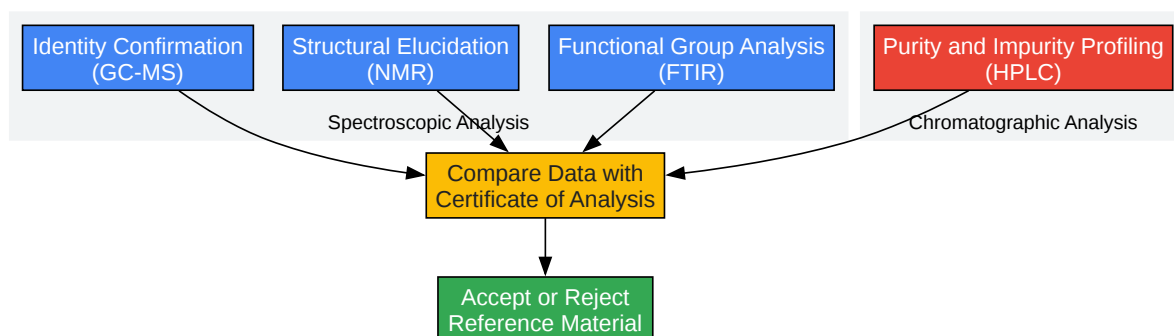


Figure 2: Experimental Workflow for CRM Verification

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Caption: Workflow for verifying the quality of a CRM.

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